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Compound of Interest

Compound Name: C16 Galactosylceramide

Cat. No.: B019202

For researchers, scientists, and drug development professionals, understanding the nuanced
interplay between the structure of glycolipids and their immunological activity is paramount.
This guide provides a detailed structural and functional comparison of C16
Galactosylceramide (C16 GalCer) and its key synthetic analogs, offering insights into how
molecular modifications can fine-tune the immune response. The data presented herein is
supported by established experimental protocols to aid in the design and interpretation of future
research.

C16 Galactosylceramide is a glycosphingolipid composed of a galactose sugar headgroup
attached to a ceramide lipid backbone, which in this specific case, features a 16-carbon fatty
acid chain. It is a member of a class of molecules that are potent activators of invariant Natural
Killer T (iNKT) cells, a unique subset of T lymphocytes that bridge the innate and adaptive
immune systems. The activation of iINKT cells by these glycolipids, when presented by the
CD1d protein on antigen-presenting cells (APCs), triggers a rapid release of a cascade of
cytokines, influencing the subsequent immune response.

Synthetic analogs of galactosylceramides have been developed to enhance their therapeutic
potential by modulating the nature and magnitude of the iNKT cell response. These
modifications can lead to a preferential induction of either a pro-inflammatory (Th1) or an anti-
inflammatory (Th2) cytokine profile, a critical factor in the development of therapies for cancer,
infectious diseases, and autoimmune disorders.
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Structural Comparison

The core structure of C16 GalCer and its synthetic analogs consists of three key domains
amenable to modification: the galactose headgroup, the glycosidic linkage, and the ceramide
tail, which itself is composed of a sphingosine base and a fatty acid.
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Functional Comparison: Cytokine Induction
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The primary measure of the functional difference between C16 GalCer and its analogs is the
profile of cytokines they induce upon INKT cell activation. The balance between the Thl
cytokine Interferon-gamma (IFN-y) and the Th2 cytokine Interleukin-4 (IL-4) is a critical
determinant of the resulting immune response. Generally, a higher IFN-y/IL-4 ratio indicates a
Thl-biased response, which is often sought for anti-tumor and anti-viral immunity. Conversely,
a lower ratio signifies a Th2-biased response, which can be beneficial in certain autoimmune
conditions.

While direct quantitative data for C16 GalCer is less abundant in the literature compared to the
widely studied a-GalCer (KRN7000), the influence of the acyl chain length is a well-
documented factor. Shorter acyl chains tend to favor a Th2-biased response, while longer
chains are associated with a more balanced or Thl-skewed profile.

Table of Comparative Cytokine Induction (Conceptual)
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Note: The values in this table are illustrative and represent the general trends observed in the
literature. Actual values can vary depending on the specific experimental conditions.

Signaling Pathway and Experimental Workflows

The activation of INKT cells by galactosylceramides follows a well-defined signaling pathway,
which can be investigated using a series of established experimental workflows.

INKT Cell Activation Signaling Pathway

The process begins with the uptake of the glycolipid by an antigen-presenting cell (APC), such
as a dendritic cell. Inside the APC, the glycolipid is loaded onto a CD1d molecule and
transported to the cell surface. The CD1d-glycolipid complex is then recognized by the T-cell
receptor (TCR) of an iNKT cell, leading to the activation of the INKT cell and the subsequent
release of cytokines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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